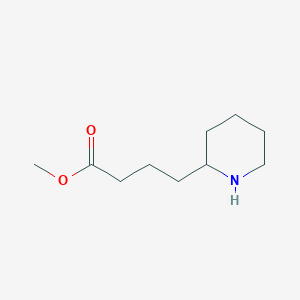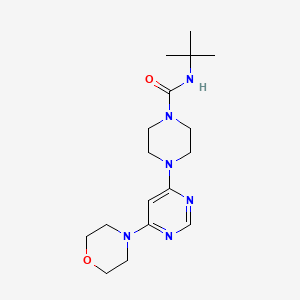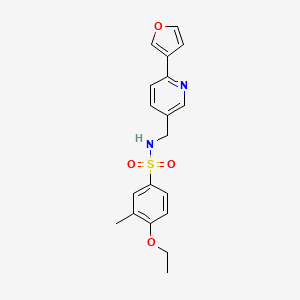
N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H32N4O5S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Structural Analysis
The synthesis and crystal structure analysis of compounds with similar structures, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, have been detailed. Such studies involve X-ray crystallography to determine molecular structures and provide a foundation for understanding the compound's physical and chemical properties. These analyses are crucial for designing compounds with specific biological or chemical activity (Al-Hourani et al., 2016).
Photoinitiation and Polymerization
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization. This application is significant in materials science, especially in developing new polymeric materials with specific characteristics, such as those needed for 3D printing technologies (Zhang et al., 2018).
Enzyme Inhibition and Molecular Docking Studies
The synthesis and evaluation of compounds for enzyme inhibition potency provide insights into potential therapeutic applications. Molecular docking studies accompanying these syntheses help understand how these compounds interact with specific enzymes or biological targets, offering a pathway to drug development and the study of biological processes at the molecular level (Alyar et al., 2019).
Potential Applications in Imaging and Diagnosis
Compounds with structures that enable binding to specific biological markers can be used in diagnostic imaging. For example, derivatives that bind to neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease have been developed for non-invasive monitoring and diagnostic assessments (Shoghi-Jadid et al., 2002).
Antitumor Activity and Drug Development
The investigation of antitumor activity in compounds, such as N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide, and their pharmacokinetics in tumor versus plasma, illustrates the potential of similar compounds in cancer therapy. Such studies assess the compound's ability to reach and affect tumor cells, which is essential for developing effective anticancer agents (Lukka et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S/c1-14-11-15(2)18(16(3)12-14)30(27,28)24-8-6-10-29-17(24)13-22-20(26)19(25)21-7-9-23(4)5/h11-12,17H,6-10,13H2,1-5H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPNVRVNTQOHLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)
![2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B2360641.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360642.png)
![1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2360643.png)
![N-(5-ethyl-1,3-thiazol-2-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2360644.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2360646.png)
![[3-bromo-5-(propan-2-yloxy)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2360647.png)
![3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2360648.png)
![[5-Cyclopropyl-4-(2-methylpropyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2360649.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2360652.png)

